N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a morpholinomethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-acetylphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized with chloroacetic acid to yield the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while substitution of the morpholinomethyl group can yield a variety of substituted derivatives .
Scientific Research Applications
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholinomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3,5-dinitrobenzamide: This compound shares the acetylphenyl group but differs in the presence of nitro groups instead of the oxadiazole ring.
N-(3-acetylphenyl)morpholine-4-carboxamide: This compound has a similar morpholinomethyl group but lacks the oxadiazole ring.
Uniqueness
N-(3-acetylphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(22)13-3-2-4-14(9-13)18-15(23)11-26-17-20-19-16(25-17)10-21-5-7-24-8-6-21/h2-4,9H,5-8,10-11H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGOYFJBDOYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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